
(R)-pindolol
概要
説明
®-(+)-pindolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to block both beta-1 and beta-2 adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-pindolol typically involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)indole with various reagents under controlled conditions. One common method includes the use of isopropylamine and 4-hydroxyindole as starting materials. The reaction proceeds through a series of steps including alkylation, reduction, and cyclization to form the final product .
Industrial Production Methods
Industrial production of ®-(+)-pindolol involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
®-(+)-pindolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Pharmacological Profile
(R)-Pindolol is characterized by its ability to block beta-adrenergic receptors while also exhibiting partial agonist activity. Its pharmacodynamics include:
- Beta-Blockade : Primarily used for managing hypertension and arrhythmias.
- Serotonin Receptor Interaction : Acts as a partial agonist at the 5-HT1A receptor, which has implications for its use in treating depression and anxiety disorders .
Clinical Applications
- Hypertension Management :
- Cardiac Arrhythmias :
- Psychiatric Disorders :
- Cancer Cachexia :
Emerging Research and Case Studies
Recent investigations into this compound have expanded its potential applications:
- Cancer Treatment : The FDA approved a Phase 2b/3 clinical trial for S-pindolol benzoate to treat cancer cachexia, demonstrating promising results in improving fat-free mass and overall patient health .
- Neuropharmacology : Studies indicate that this compound may enhance the therapeutic effects of antidepressants through its action on serotonin receptors, potentially leading to faster onset of antidepressant effects .
Comparative Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and variable bioavailability:
Parameter | Value |
---|---|
Bioavailability | 50-95% |
Peak Plasma Concentration | 1-2 hours post-dose |
Half-Life | 3-4 hours |
Metabolism | Hepatic (two-thirds) |
These properties underline the importance of dosing strategies to optimize therapeutic outcomes.
作用機序
®-(+)-pindolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and myocardial contractility. By inhibiting these receptors, ®-(+)-pindolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
類似化合物との比較
Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness
®-(+)-pindolol is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can lead to fewer side effects such as bradycardia and fatigue compared to other beta-blockers .
Q & A
Basic Research Questions
Q. What are the key electrochemical properties of (R)-pindolol, and how can they be quantitatively analyzed?
this compound’s electrochemical behavior, particularly its oxidation mechanism, can be studied using a reduced graphene oxide-modified glassy carbon electrode (RGO-GCE). The indole moiety is the primary site of oxidation, involving a 2-electron/2-proton transfer process. A square-wave stripping voltammetry (SWSV) method in BR buffer (pH 5.0) enables detection in the range of 1 × 10⁻⁷ to 1 × 10⁻⁵ mol L⁻¹, with a detection limit of 2.6 × 10⁻⁸ mol L⁻¹. Researchers should optimize parameters like pH, buffer concentration, and SWSV settings (frequency, amplitude) to ensure precision (RSD <5%) and accuracy (recovery rates 97–103%) in biological matrices like urine .
Q. How does this compound interact with serotonin receptors, and what experimental models validate these interactions?
this compound acts as a 5-HT₁A/5-HT₁B receptor antagonist, modulating serotoninergic neurotransmission. Radioligand binding assays and in vivo electrophysiological studies in animal models (e.g., rat dorsal raphe nuclei) are critical for confirming receptor affinity. For example, pindolol’s blockade of 5-HT₁A autoreceptors can be quantified using selective agonists like 8-OH-DPAT and antagonists like WAY-100634. These studies inform its role in accelerating antidepressant responses to SSRIs .
Q. What pharmacokinetic parameters are critical for designing preclinical studies with this compound?
Key parameters include bioavailability (~95%), plasma protein binding (40–60%), and elimination half-life (3–4 hours). Researchers should use LC-MS/MS for plasma quantification, ensuring linearity in the 1–100 ng/mL range. Hepatic metabolism via CYP2D6 and renal excretion pathways must be assessed in animal models to predict drug-drug interactions, particularly with CYP2D6 inhibitors (e.g., fluoxetine) .
Advanced Research Questions
Q. Why do clinical trials on this compound augmentation for depression yield contradictory results, and how can these discrepancies be resolved?
Contradictions arise from heterogeneity in patient populations (e.g., treatment-resistant vs. non-resistant depression) and variability in 5-HT₁A receptor occupancy. For example, double-blind studies show mixed outcomes: pindolol accelerated SSRI response in some trials (e.g., Portella 2011) but not others (e.g., Segrave 2005). To resolve this, use PET imaging to confirm target engagement (≥80% 5-HT₁A occupancy) and stratify patients by genetic polymorphisms (e.g., C(-1019)G 5-HT₁A promoter variant) .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in novel applications like alcohol use disorder (AUD)?
Preclinical AUD studies should employ a two-bottle choice paradigm in rodent models, comparing ethanol intake (20% v/v) in pindolol-treated vs. control groups. Dosing regimens (e.g., 10–20 mg/kg/day, i.p.) must align with human-equivalent β-blockade thresholds. Pair behavioral data with microdialysis measurements of nucleus accumbens dopamine to validate mechanistic links to mesolimbic reward pathways .
Q. How can researchers address the lack of consensus on this compound’s antiobsessional effects in OCD trials?
The null results in double-blind studies (e.g., Mundo 1998) may stem from inadequate dosing or delayed onset. Implement a crossover design with flexible dosing (2.5–7.5 mg/day) and frequent assessments (weekly Y-BOCS scores). Include biomarkers like loudness dependence of auditory evoked potentials (LDAEP) to monitor serotonergic tone dynamically .
Q. What methodological refinements are needed to enhance reproducibility in this compound studies for impulsive behaviors?
Greendyke’s double-blind crossover study (1986) demonstrated efficacy in organic brain disease but lacked standardized outcome measures. Use validated tools like the Overt Aggression Scale (OAS) and control for confounders (e.g., lesion location) via MRI. Include a placebo washout phase (≥2 weeks) to mitigate carryover effects .
Q. How does this compound’s β-blockade activity influence its serotonergic effects, and what experimental models disentangle these mechanisms?
Use isolated rat atrium preparations to quantify β-adrenergic antagonism (pA₂ = 8.1) and compare it to 5-HT₁A affinity (Ki = 30 nM). In in vivo models, co-administer selective β-blockers (e.g., propranolol) to isolate serotonin-specific effects. Microelectrode recordings in hippocampal slices can further differentiate pre- vs. postsynaptic 5-HT₁A modulation .
Q. Methodological Considerations
- Data Contradiction Analysis : Apply meta-analytic frameworks (e.g., random-effects models) to synthesize conflicting clinical data, weighting studies by sample size and methodological rigor .
- Experimental Design : Adopt PICOT criteria (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven trials, ensuring alignment with translational endpoints (e.g., Y-BOCS reduction ≥35%) .
- Statistical Tools : Use survival analysis for time-to-response metrics in depression trials and MANOVA for multi-scale behavioral outcomes .
特性
CAS番号 |
68374-35-6 |
---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |
InChIキー |
JZQKKSLKJUAGIC-LLVKDONJSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
Key on ui other cas no. |
68374-35-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。